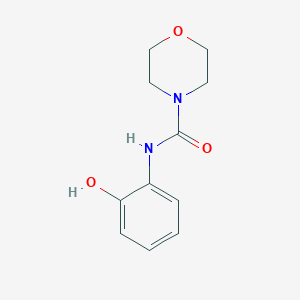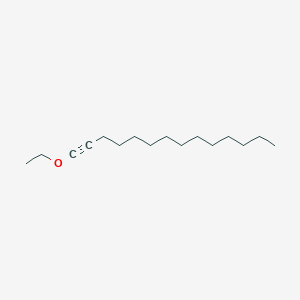
1-Tetradecyne, 1-ethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tetradecyne, 1-ethoxy- is an organic compound with the molecular formula C16H30O. It is characterized by the presence of a triple bond between carbon atoms and an ethoxy group attached to the first carbon atom. This compound is part of the alkyne family and is known for its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Tetradecyne, 1-ethoxy- can be synthesized through various methods. One common approach involves the reaction of 1-tetradecyne with ethanol in the presence of a strong base, such as sodium ethoxide. The reaction typically occurs under reflux conditions, allowing the ethoxy group to attach to the alkyne.
Industrial Production Methods
Industrial production of 1-Tetradecyne, 1-ethoxy- often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Tetradecyne, 1-ethoxy- undergoes several types of chemical reactions, including:
Addition Reactions: Typical of alkynes, such as halogenation, hydrogenation, and hydrohalogenation.
Oxidation and Reduction: The triple bond can be oxidized or reduced under specific conditions.
Substitution Reactions: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Halogenation: Uses halogens like bromine or chlorine in the presence of a catalyst.
Hydrogenation: Involves hydrogen gas and a metal catalyst like palladium or platinum.
Oxidative Cleavage: Uses oxidizing agents such as potassium permanganate or ozone.
Major Products Formed
Halogenation: Produces dihalides.
Hydrogenation: Converts the alkyne to an alkane.
Oxidative Cleavage: Results in carboxylic acids or ketones, depending on the conditions.
Wissenschaftliche Forschungsanwendungen
1-Tetradecyne, 1-ethoxy- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Tetradecyne, 1-ethoxy- involves its interaction with molecular targets through its triple bond and ethoxy group. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s reactivity is primarily driven by the electron-rich triple bond, which can participate in addition and substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Tetradecyne: Lacks the ethoxy group, making it less reactive in certain reactions.
1-Hexadecyne: Similar structure but with a longer carbon chain.
1-Octadecyne: Another alkyne with an even longer carbon chain.
Uniqueness
1-Tetradecyne, 1-ethoxy- is unique due to the presence of the ethoxy group, which enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
61111-15-7 |
|---|---|
Molekularformel |
C16H30O |
Molekulargewicht |
238.41 g/mol |
IUPAC-Name |
1-ethoxytetradec-1-yne |
InChI |
InChI=1S/C16H30O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-4-2/h3-14H2,1-2H3 |
InChI-Schlüssel |
SVTOYKXTBOCTKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC#COCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methyl}oxophosphanium](/img/structure/B14586250.png)
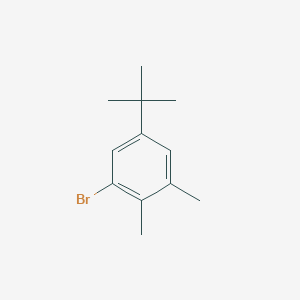

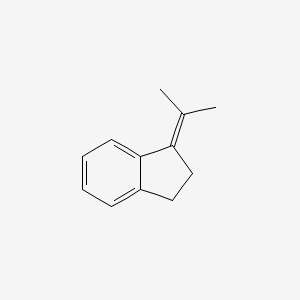
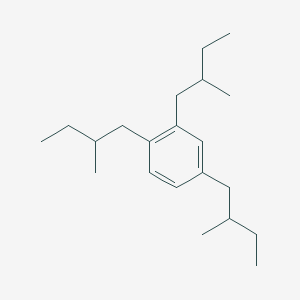

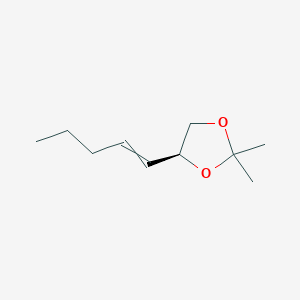
![1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy-](/img/structure/B14586304.png)
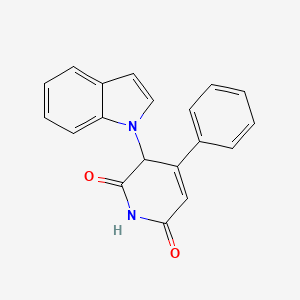
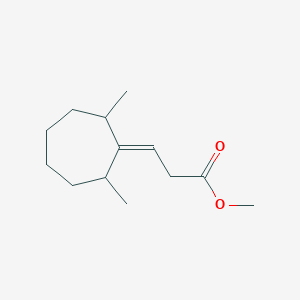
![N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine](/img/structure/B14586318.png)


